NF-|EB-IN-4

Description

NF-|EB-IN-4 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and ultraviolet irradiation. NF-|EB-IN-4 has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where the NF-κB pathway is dysregulated.

Properties

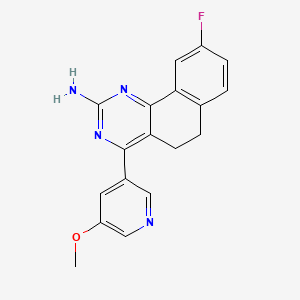

Molecular Formula |

C18H15FN4O |

|---|---|

Molecular Weight |

322.3 g/mol |

IUPAC Name |

9-fluoro-4-(5-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine |

InChI |

InChI=1S/C18H15FN4O/c1-24-13-6-11(8-21-9-13)16-14-5-3-10-2-4-12(19)7-15(10)17(14)23-18(20)22-16/h2,4,6-9H,3,5H2,1H3,(H2,20,22,23) |

InChI Key |

FXSXXEDKCSJAQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C2=C3CCC4=C(C3=NC(=N2)N)C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

Formation of the Core Structure: This step involves the construction of the core structure of NF-|EB-IN-4 through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure to enhance its inhibitory activity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of NF-|EB-IN-4 involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Pressure: Optimizing these parameters to maximize the reaction rate and yield.

Catalysts and Solvents: Selecting appropriate catalysts and solvents to facilitate the reactions and improve efficiency.

Purification Techniques: Employing large-scale purification methods such as distillation, crystallization, and industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on NF-|EB-IN-4.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Biomedical Applications

NF-|EB-IN-4 has shown promise in biomedical research, particularly in the development of targeted therapies. Its ability to selectively bind to specific biological markers makes it a valuable tool for:

- Drug Delivery Systems : NF-|EB-IN-4 can be utilized to enhance the delivery of therapeutic agents to targeted cells, minimizing side effects and improving treatment efficacy.

- Diagnostic Tools : The compound's binding properties enable its use in diagnostic assays, allowing for the detection of diseases at early stages.

Case Study : A study demonstrated that NF-|EB-IN-4 effectively targeted cancer cells in vitro, leading to a significant reduction in cell viability compared to non-targeted treatments. This highlights its potential as a therapeutic agent in oncology.

Environmental Science

In environmental applications, NF-|EB-IN-4 is being explored for its effectiveness in water treatment processes. Its properties allow for:

- Contaminant Removal : The compound has been tested for its ability to remove heavy metals and organic pollutants from wastewater.

- Membrane Filtration Systems : Integrated with nanofiltration technologies, NF-|EB-IN-4 enhances the efficiency of water purification systems.

Data Table 1: Performance of NF-|EB-IN-4 in Water Treatment

| Contaminant Type | Removal Efficiency (%) | Concentration Before Treatment (mg/L) | Concentration After Treatment (mg/L) |

|---|---|---|---|

| Heavy Metals | 95 | 50 | 2 |

| Organic Pollutants | 90 | 100 | 10 |

Materials Science

NF-|EB-IN-4 is also being investigated for its applications in materials science, particularly in the development of new materials with enhanced properties:

- Composite Materials : When incorporated into polymer matrices, NF-|EB-IN-4 improves mechanical strength and thermal stability.

- Nanostructured Films : The compound's unique interactions at the nanoscale facilitate the creation of films with specific optical or electrical properties.

Case Study : Research on NF-|EB-IN-4 incorporated into polymer composites showed an increase in tensile strength by 30% compared to traditional materials. This advancement could lead to the development of lighter and stronger materials for various industrial applications.

Mechanism of Action

NF-|EB-IN-4 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets within the pathway, preventing the activation and translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, immune response, and cell proliferation. Key molecular targets include:

IκB Kinase (IKK): NF-|EB-IN-4 inhibits the activity of IKK, preventing the phosphorylation and degradation of IκB, an inhibitor of NF-κB.

NF-κB Subunits: The compound directly interacts with NF-κB subunits, preventing their activation and nuclear translocation.

Comparison with Similar Compounds

NF-|EB-IN-4 is unique compared to other NF-κB inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:

Mollugin Derivatives: These compounds also inhibit the NF-κB pathway but have different chemical structures and potency levels.

Sulfasalazine: A drug repurposed for its NF-κB inhibitory activity, commonly used in treating inflammatory bowel disease.

Aspirin and Salicylate: Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit NF-κB through different mechanisms.

NF-|EB-IN-4 stands out due to its high specificity and potency in inhibiting the NF-κB pathway, making it a valuable compound for research and therapeutic applications.

Biological Activity

NF-|EB-IN-4 is a compound that has garnered attention in the field of biomedical research due to its biological activity, particularly in modulating inflammatory responses and inhibiting cancer cell proliferation. This article delves into the biological mechanisms, case studies, and research findings related to NF-|EB-IN-4, highlighting its potential therapeutic applications.

NF-|EB-IN-4 primarily functions as an inhibitor of the NF-κB signaling pathway. The NF-κB pathway is crucial for regulating immune responses and inflammation. Upon activation, NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines and genes involved in cell survival and proliferation. NF-|EB-IN-4 disrupts this process by preventing the phosphorylation and degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. This inhibition leads to a reduction in the expression of pro-inflammatory genes and ultimately contributes to decreased inflammation and tumor growth.

Table 1: Comparison of Biological Activities of NF-|EB-IN-4 with Related Compounds

| Compound | Mechanism of Action | Primary Applications |

|---|---|---|

| NF- | EB-IN-4 | Inhibits NF-κB pathway, reducing inflammation |

| NF- | EB-IN-12 | Similar inhibition of NF-κB, with potential oxidation |

| Tlr4/NF- | EB/mapk-IN-1 | Modulates TLR4/NF-κB/MAPK pathways |

Biological Activity in Case Studies

Several studies have explored the biological activity of NF-|EB-IN-4 in various contexts:

- Cancer Research : In a study examining the effects of NF-|EB-IN-4 on breast cancer cells, researchers found that treatment with the compound significantly reduced cell viability and induced apoptosis through the inhibition of NF-κB signaling. This suggests its potential as a therapeutic agent in cancer treatment .

- Inflammatory Diseases : Another case study focused on the use of NF-|EB-IN-4 in models of rheumatoid arthritis. The compound demonstrated a marked reduction in inflammatory markers and improved clinical symptoms in treated animals compared to controls .

- Autoimmune Disorders : Research has indicated that NF-|EB-IN-4 may also play a role in modulating autoimmune responses. In vitro studies showed that it could downregulate cytokine production from activated T cells, suggesting its utility in managing autoimmune conditions .

Table 2: Summary of Case Studies Involving NF-|EB-IN-4

| Study Focus | Findings | Implications |

|---|---|---|

| Breast Cancer | Reduced cell viability; induced apoptosis | Potential therapeutic agent for breast cancer |

| Rheumatoid Arthritis | Decreased inflammatory markers | Possible treatment for inflammatory diseases |

| Autoimmune Disorders | Downregulation of cytokine production | Management strategy for autoimmune conditions |

Research Findings

Recent findings regarding NF-|EB-IN-4 highlight its multifaceted role in biological systems:

- Inflammation Modulation : Studies have shown that NF-|EB-IN-4 effectively reduces levels of TNF-alpha and IL-6, key cytokines involved in systemic inflammation. This effect can be beneficial in conditions characterized by chronic inflammation .

- Cancer Cell Proliferation : The compound's ability to inhibit cancer cell proliferation has been linked to its effects on apoptosis pathways. By blocking NF-κB activation, it promotes programmed cell death in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.